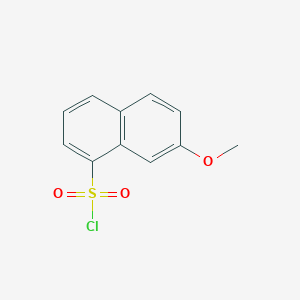

7-Methoxynaphthalene-1-sulfonyl chloride

Description

Properties

CAS No. |

56875-61-7 |

|---|---|

Molecular Formula |

C11H9ClO3S |

Molecular Weight |

256.71 g/mol |

IUPAC Name |

7-methoxynaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C11H9ClO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h2-7H,1H3 |

InChI Key |

JQOAPMZPGOGRNE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |

Origin of Product |

United States |

Chlorination of 7 Methoxynaphthalene 1 Sulfonic Acid:

This is a common and reliable method for the synthesis of sulfonyl chlorides. The two-step process involves the sulfonation of 7-methoxynaphthalene to produce 7-methoxynaphthalene-1-sulfonic acid, followed by its reaction with a chlorinating agent.

Sulfonation: 7-Methoxynaphthalene can be sulfonated using concentrated sulfuric acid or oleum. Process optimization for this step would involve controlling the reaction temperature to influence the regioselectivity of the sulfonation and minimize the formation of unwanted isomers. The concentration of the sulfonating agent and the reaction time are also critical parameters to be fine-tuned to maximize the yield of the desired 1-sulfonic acid isomer.

Chlorination: The resulting 7-methoxynaphthalene-1-sulfonic acid is then converted to the sulfonyl chloride using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). For industrial applications, thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process.

Process optimization studies for the chlorination step would focus on:

Choice of Chlorinating Agent: Evaluating the cost, reactivity, and safety profile of different chlorinating agents.

Reaction Conditions: Optimizing the reaction temperature and time to ensure complete conversion while minimizing side reactions. The use of a catalyst, such as dimethylformamide (DMF), can sometimes accelerate the reaction with thionyl chloride.

Solvent Selection: The reaction can be carried out in an inert solvent or using an excess of the chlorinating agent as the solvent. The choice of solvent impacts reaction kinetics, product solubility, and the ease of work-up.

Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization or distillation, to isolate 7-methoxynaphthalene-1-sulfonyl chloride in high purity.

Direct Chlorosulfonation of 7 Methoxynaphthalene:

Analytical Methodologies for Synthetic Intermediate and Product Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 7-methoxynaphthalene-1-sulfonyl chloride and its key synthetic intermediate, 7-methoxynaphthalene-1-sulfonic acid. A combination of spectroscopic techniques is employed for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the precise structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear as a complex pattern of doublets and multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group. The protons on the naphthalene (B1677914) ring will exhibit characteristic coupling constants (J-values) that can help in assigning their specific positions. The methoxy group protons will appear as a sharp singlet at a higher field (around δ 4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the naphthalene ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the sulfonyl chloride group will be significantly deshielded and appear at a lower field. The carbon of the methoxy group will be observed at a higher field (around δ 55-60 ppm).

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and methoxy groups, as well as the aromatic naphthalene ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1370-1335 |

| S=O (symmetric stretch) | 1180-1160 |

| S-Cl stretch | 650-550 |

| C-O (methoxy) stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-H (aromatic) stretch | 3100-3000 |

| C=C (aromatic) stretch | 1600-1450 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine atom (-Cl) and the entire sulfonyl chloride group (-SO₂Cl).

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Methoxy protons (singlet, ~δ 4.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Methoxy carbon (~δ 55-60 ppm) |

| IR (cm⁻¹) | ~1370 (S=O asym), ~1170 (S=O sym), ~1250 (C-O), ~1600 (C=C aromatic) |

| Mass Spec (m/z) | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern, fragmentation peaks corresponding to loss of Cl and SO₂Cl |

The combined application of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound and its synthetic intermediates, ensuring the quality and consistency of the material produced on a large scale.

Electrophilic Reactivity of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, including this compound, are key electrophiles in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, rendering the sulfur atom highly electrophilic. This characteristic is central to its role in Friedel-Crafts reactions.

In the presence of a Lewis acid catalyst, this compound can act as a potent sulfonylating agent in Friedel-Crafts reactions. This reaction involves the electrophilic aromatic substitution of an aromatic ring with the 7-methoxynaphthalene-1-sulfonyl group, leading to the formation of diaryl sulfones. The catalyst, typically a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), facilitates the formation of a highly reactive sulfonyl cation or a polarized complex that is then attacked by the electron-rich aromatic substrate.

The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the sulfonyl chloride, which enhances the electrophilicity of the sulfur atom and facilitates the departure of the chloride ion. The resulting electrophilic species is then attacked by the aromatic substrate to form a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the diaryl sulfone product.

| Catalyst | Aromatic Substrate | Product | Yield (%) |

| AlCl₃ | Benzene | 7-Methoxy-1-(phenylsulfonyl)naphthalene | Moderate to High |

| FeCl₃ | Toluene | 1-(4-Methylphenyl)sulfonyl-7-methoxynaphthalene | Moderate to High |

| Triflic Acid | Anisole | 1-(4-Methoxyphenyl)sulfonyl-7-methoxynaphthalene | Good to Excellent ijarsct.co.in |

This table presents hypothetical data based on typical Friedel-Crafts sulfonylation reactions, as specific experimental data for this compound was not available in the search results.

The regioselectivity of the Friedel-Crafts sulfonylation using this compound is primarily governed by the directing effects of the substituents on the aromatic substrate. Electron-donating groups on the substrate will direct the incoming sulfonyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. Steric hindrance can also play a significant role in determining the final product distribution, often favoring the less hindered para isomer.

The substrate scope for this reaction is broad, encompassing a variety of arenes and heterocycles. Electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, are particularly good substrates for this reaction. However, strongly deactivated aromatic rings with potent electron-withdrawing groups may be unreactive under standard Friedel-Crafts conditions.

Nucleophilic Reactivity and Substitution Pathways

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a leaving group. This allows for the formation of a wide range of sulfonamide and sulfonate ester derivatives.

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation of amines, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion and form the sulfonamide. cbijournal.com

A variety of bases can be employed, including pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide. cbijournal.com The choice of base and solvent can influence the reaction rate and yield. While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity due to steric hindrance. cbijournal.com Modern methodologies often employ catalysts to enhance the efficiency of sulfonamide synthesis.

| Amine | Base | Solvent | Product |

| Aniline | Pyridine | Dichloromethane (B109758) | N-phenyl-7-methoxynaphthalene-1-sulfonamide |

| Diethylamine | Triethylamine | Tetrahydrofuran | N,N-diethyl-7-methoxynaphthalene-1-sulfonamide |

| Benzylamine | Sodium Hydroxide | Water/Dichloromethane (Schotten-Baumann conditions) | N-benzyl-7-methoxynaphthalene-1-sulfonamide |

This table illustrates typical conditions for sulfonamide synthesis, adapted for this compound based on general procedures.

In a similar fashion to the reaction with amines, this compound reacts with alcohols and phenols to form sulfonate esters. This reaction is also typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur.

The resulting sulfonate esters are valuable compounds in their own right, often used as protecting groups for alcohols or as leaving groups in nucleophilic substitution reactions. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the alcohol/phenol and the sulfonyl chloride.

| Alcohol/Phenol | Base | Product |

| Methanol | Pyridine | Methyl 7-methoxynaphthalene-1-sulfonate |

| Phenol | Pyridine | Phenyl 7-methoxynaphthalene-1-sulfonate researchgate.net |

| Isopropanol | Triethylamine | Isopropyl 7-methoxynaphthalene-1-sulfonate |

This table shows representative examples of sulfonate ester synthesis based on established protocols for aryl sulfonyl chlorides.

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. For instance, hydrolysis with water will lead to the corresponding 7-methoxynaphthalene-1-sulfonic acid. Reaction with organometallic reagents, such as Grignard reagents or organocuprates, can potentially lead to the formation of sulfones through displacement of the chloride. However, the reactivity of organometallic reagents with sulfonyl chlorides can be complex, sometimes leading to reduction of the sulfonyl group or other side reactions. The specific outcome often depends on the nature of the organometallic reagent and the reaction conditions.

Radical Reactions Involving this compound Derivatives

The radical chemistry of this compound derivatives is primarily centered on the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical. This reactive intermediate can then participate in a variety of transformations, including cyclization and addition reactions.

Generation and Reactivity of Sulfonyl Radicals

The generation of the 7-methoxynaphthalene-1-sulfonyl radical is typically achieved through photoredox catalysis. researchgate.net In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to the sulfonyl chloride. This SET event leads to the formation of a radical anion, which subsequently fragments to release a chloride anion and the desired sulfonyl radical. nih.gov

The reactivity of the generated 7-methoxynaphthalene-1-sulfonyl radical is influenced by the electronic properties of the naphthalene ring system. The presence of the electron-donating methoxy group at the 7-position can modulate the stability and reactivity of the radical, although specific quantitative studies on this particular derivative are not extensively documented. In general, sulfonyl radicals are known to readily add to carbon-carbon multiple bonds, such as those in alkenes and alkynes. nih.govresearchgate.net This addition is a key step in many synthetic applications. For instance, the rate constants for the addition of sulfonyl radicals to alkenes can be quite high, indicating a facile reaction process. researchgate.net

The general mechanism for the generation of a sulfonyl radical from a sulfonyl chloride and its subsequent addition to an alkyne can be summarized as follows:

| Step | Description |

| 1. Initiation | A photocatalyst is excited by light. |

| 2. Electron Transfer | The excited photocatalyst transfers an electron to the sulfonyl chloride, forming a radical anion. |

| 3. Fragmentation | The radical anion fragments, releasing a chloride ion and forming the sulfonyl radical. |

| 4. Radical Addition | The sulfonyl radical adds to an alkyne, generating a vinyl radical intermediate. |

This sequence initiates a cascade of reactions that can lead to the formation of complex cyclic structures.

Applications in Radical Cyclization and Addition Reactions, e.g., Thiaphenalene Derivatives

A significant application of the radical reactivity of naphthalenesulfonyl chlorides is in the synthesis of thiaphenalene derivatives. researchgate.net Thiaphenalenes are a class of sulfur-containing polycyclic aromatic compounds with interesting photophysical properties. The synthesis of these compounds can be efficiently achieved through a radical cyclization cascade.

The process begins with the photocatalytic generation of the 7-methoxynaphthalene-1-sulfonyl radical, which then adds to an alkyne. researchgate.net The resulting vinyl radical intermediate can then undergo an intramolecular cyclization onto the naphthalene ring. This cyclization is a key bond-forming step that constructs the thiaphenalene skeleton. The reaction sequence is completed by subsequent steps that lead to the final aromatic product. This methodology offers a powerful tool for accessing functionalized thiaphenalene derivatives under mild reaction conditions. researchgate.net While the general scheme for this transformation has been established for 1-naphthalenesulfonyl chlorides, specific yields for the 7-methoxy derivative are not detailed in the readily available literature, though the protocol is noted for its broad functional group compatibility. researchgate.net

An illustrative example of the products that can be obtained from the radical cyclization of 1-naphthalenesulfonyl chlorides with various alkynes is presented below. The yields are representative of the general class of reaction and not specific to the 7-methoxy derivative.

| 1-Naphthalenesulfonyl Chloride Derivative | Alkyne Partner | Thiaphenalene Product | Representative Yield (%) |

| Unsubstituted | Phenylacetylene | 2-Phenyl-1-thiaphenalene | Varies |

| Unsubstituted | 1-Octyne | 2-Hexyl-1-thiaphenalene | Varies |

| Unsubstituted | 1,2-Diphenylacetylene | 2,3-Diphenyl-1-thiaphenalene | Varies |

Mechanistic Pathways and Computational Studies of Reactions

A deeper understanding of the radical reactions of this compound derivatives can be gained through detailed mechanistic investigations and computational modeling.

Investigation of Reaction Intermediates and Transition States

The radical cyclization leading to thiaphenalenes proceeds through a series of reactive intermediates. The key intermediates are the initially formed 7-methoxynaphthalene-1-sulfonyl radical and the subsequent vinyl radical formed after addition to an alkyne. researchgate.net The characterization of these transient species is challenging but can be inferred through trapping experiments and computational studies.

Computational methods, such as Density Functional Theory (DFT), have proven to be invaluable in elucidating the structures and energies of intermediates and transition states in radical reactions. researchgate.netthieme-connect.com For the addition of sulfonyl radicals to alkynes, DFT calculations can model the transition state of the addition step, providing insights into the reaction's feasibility and stereoselectivity. thieme-connect.com For instance, computational studies on related systems have shown that the activation barriers for the addition of sulfonyl radicals to carbon-carbon multiple bonds are relatively low, consistent with the high reaction rates observed experimentally. thieme-connect.com While specific DFT studies on the 7-methoxynaphthalene-1-sulfonyl radical are not prevalent, the established methodologies could be applied to understand the influence of the methoxy substituent on the stability of the radical and the transition states of its reactions.

Theoretical Modeling of Reaction Kinetics and Thermodynamics

Kinetic studies on the formation of sulfonyl radicals from sulfonyl chlorides and their subsequent addition to multiple bonds have been performed for related compounds. nih.gov These studies provide rate constants for the elementary steps of the radical process. For example, the rate constants for the addition of the tosyl radical to various alkenes have been determined, showing that the stability of the resulting carbon-centered radical plays a significant role in the reaction rate. nih.govresearchgate.net

Scope and Academic Research Focus on 7 Methoxynaphthalene 1 Sulfonyl Chloride

Strategies for Sulfonyl Chloride Moiety Introduction on Naphthalene Scaffolds

The introduction of a sulfonyl chloride group onto a naphthalene ring can be achieved through several synthetic pathways. These routes include direct sulfonylation, which introduces the sulfonyl chloride in a single step, or multi-step processes involving the conversion of other sulfur-containing functional groups.

Direct sulfochlorination involves the reaction of an aromatic compound with a sulfonating agent that also acts as a chlorinating agent. Chlorosulfonic acid is a common reagent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from chlorosulfonic acid.

While the direct sulfochlorination of 7-methoxynaphthalene to yield the 1-sulfonyl chloride derivative is not extensively documented, the synthesis of its isomer, 4-methoxy-1-naphthalenesulfonyl chloride, provides a relevant procedural framework. In a typical reaction, 1-methoxynaphthalene (B125815) is treated with chlorosulfonic acid, followed by the addition of phosphorus pentachloride to ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.

Table 1: Synthesis of 4-methoxy-1-naphthalenesulfonyl chloride

| Reactant | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-Methoxynaphthalene | 1. Chlorosulfonic acid 2. Phosphorus pentachloride | Dichloromethane (B109758) | 0 °C to room temperature | 93% |

For 7-methoxynaphthalene, the methoxy (B1213986) group at the 7-position is an activating group and directs electrophilic substitution to the ortho and para positions. The most likely positions for substitution are C1, C6, and C8. The inherent higher reactivity of the α-position (C1) in naphthalenes often favors substitution at this site under kinetically controlled conditions. libretexts.org

A more common and often more regioselective approach to synthesizing sulfonyl chlorides is the conversion from sulfonic acids or their salts. This two-step approach involves first the sulfonation of the naphthalene precursor to yield a sulfonic acid, followed by chlorination.

Naphthalene can be sulfonated with sulfuric acid. The position of sulfonation is temperature-dependent; lower temperatures (below 120°C) favor the formation of naphthalene-1-sulfonic acid (the kinetic product), while higher temperatures lead to the more stable naphthalene-2-sulfonic acid (the thermodynamic product). researchgate.netwikipedia.org For 7-methoxynaphthalene, sulfonation is expected to be directed by the activating methoxy group, with the 1-position being a likely site for substitution under kinetic control.

Once the sulfonic acid is obtained, it can be converted to the sulfonyl chloride. Similarly, commercially available sulfonate salts can be used as starting materials. Thiols can also serve as precursors to sulfonyl chlorides through oxidative chlorination.

The conversion of sulfonic acids or their sodium salts to sulfonyl chlorides is a standard transformation in organic synthesis. Several halogenating agents can be employed for this purpose.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): Often used in excess or with a catalytic amount of a tertiary amine or dimethylformamide.

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that effectively converts both sulfonic acids and their salts.

Phosphorus oxychloride (POCl₃): Can be used for the conversion of sulfonate salts to sulfonyl chlorides. chemicalbook.com

2,4,6-Trichloro-1,3,5-triazine (TAPC): A milder reagent that can be used for the conversion under solvent-free conditions. lookchem.com

Table 2: Conversion of Sodium 2-naphthalenesulfonate to 2-Naphthalenesulfonyl chloride

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sodium 2-naphthalenesulfonate | Phosphorus oxychloride | Chloroform | 90 °C | 95.8% chemicalbook.com |

Precursor Chemistry for Methoxy-Substituted Naphthalene System Preparation

The synthesis of this compound relies on the availability of the appropriately substituted naphthalene precursor. The preparation of these intermediates involves the strategic introduction of the methoxy group and control over the regiochemistry of subsequent reactions.

A key precursor for the target molecule is 7-methoxynaphthalene. However, direct synthesis often starts from more readily available dihydroxynaphthalenes. For instance, 7-methoxy-2-naphthol (B49774) can be synthesized from 2,7-dihydroxynaphthalene (B41206) via selective methylation. chemicalbook.com

Table 3: Synthesis of 7-Methoxy-2-naphthol

| Starting Material | Reagents | Solvent | Conditions |

|---|---|---|---|

| 2,7-Dihydroxynaphthalene | Dimethyl sulfate (B86663), Potassium carbonate | Acetonitrile | Reflux, 1 hour chemicalbook.com |

Another important related intermediate is 2-methoxynaphthalene, which can be prepared from 2-naphthol (B1666908) by methylation with dimethyl sulfate in an alkaline medium. chemicalbook.com This intermediate is valuable for studying the regioselectivity of electrophilic substitution on the naphthalene ring system.

A patent describes a synthetic route starting from 7-methoxy-naphthalen-2-ol to produce 7-methoxy-naphthalene-1-carbaldehyde, which involves a sulfonylation step. google.comgoogle.com This underscores the utility of 7-methoxy-2-naphthol as a versatile starting material for functionalization at the 1-position.

The regiochemical outcome of electrophilic substitution on substituted naphthalenes is governed by a combination of electronic and steric effects, as well as reaction conditions. The naphthalene ring system has a higher intrinsic reactivity at the α-positions (1, 4, 5, 8) compared to the β-positions (2, 3, 6, 7). libretexts.org

In 2-methoxynaphthalene, the methoxy group is a strong activating group that directs electrophilic attack to the ortho and para positions. The positions ortho to the methoxy group are C1 and C3, while the para-like positions are C6 and C8 (relative to C2).

Kinetic vs. Thermodynamic Control: In many electrophilic aromatic substitutions on naphthalenes, the reaction can be under either kinetic or thermodynamic control, leading to different product distributions. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the use of carbon disulfide as a solvent favors the formation of the 1-acetyl derivative (kinetic product), whereas nitrobenzene (B124822) as the solvent leads to the 6-acetyl isomer (thermodynamic product). rsc.orgorgsyn.org This is because the 1-position is sterically more accessible and electronically favored for initial attack, but the resulting product can rearrange to the sterically less hindered and more stable 6-isomer. rsc.orgstackexchange.com

Directing Effect of the Methoxy Group: The methoxy group at the 7-position (a β-position) in 7-methoxynaphthalene is expected to activate the ring towards electrophilic attack. The primary positions for substitution would be C1, C6, and C8. The C1 position is an α-position and ortho to the C2 position, making it electronically activated. The C6 position is para to the C7-methoxy group, and the C8 position is also an α-position. The formation of this compound would be favored under conditions that promote kinetic control, leveraging the inherent reactivity of the α-position.

Scalable Synthetic Approaches and Process Optimization Studies for Industrial Applicability

The industrial-scale synthesis of this compound is crucial for its application in various chemical industries, including pharmaceuticals and materials science. While specific process optimization studies for this particular compound are not extensively detailed in publicly available literature, scalable synthetic approaches can be extrapolated from established methodologies for analogous aryl sulfonyl chlorides. The primary strategies for large-scale production focus on cost-effectiveness, safety, yield optimization, and purity of the final product.

Two principal routes are generally considered for the industrial synthesis of aryl sulfonyl chlorides: the chlorination of the corresponding sulfonic acid and the direct chlorosulfonation of the aromatic precursor.

Derivatization Chemistry of Naphthalene Sulfonyl Chlorides in Advanced Analytical Techniques

Principles of Pre-Column Derivatization for Enhanced Analytical Detection

Pre-column derivatization is a sample preparation technique where the analyte of interest is chemically modified prior to its introduction into the chromatographic system. sdiarticle4.com This approach is strategically employed to overcome analytical challenges such as poor detector response, low volatility, or insufficient chromatographic retention and resolution. nbinno.comacademicjournals.org The primary objectives of pre-column derivatization are:

Enhancement of Detectability: A key goal is to attach a chromophoric or fluorophoric tag to the analyte molecule. This is particularly crucial for compounds that lack a native chromophore or fluorophore, thereby enabling highly sensitive detection by UV-Visible or fluorescence detectors. sdiarticle4.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and molecular size of an analyte, leading to better separation efficiency and peak shape in techniques like High-Performance Liquid Chromatography (HPLC). nbinno.com

Increased Stability: The process can convert thermally labile or unstable analytes into more stable derivatives, which can withstand the conditions of the analytical system. nbinno.com

Sulfonyl chlorides, including naphthalene-based structures like 7-Methoxynaphthalene-1-sulfonyl chloride, are highly effective pre-column derivatization reagents. They react readily with primary and secondary amines, as well as phenols, through nucleophilic substitution to form stable sulfonamide and sulfonate ester derivatives, respectively. nbinno.combiomol.com This reaction transforms the analyte into a derivative with significantly improved properties for analytical detection.

Formation of Fluorescent Derivatives for Spectroscopic Analysis (Analogy to Dansyl Chloride)

The naphthalene (B1677914) moiety is inherently fluorescent, making naphthalene sulfonyl chlorides excellent reagents for fluorescence labeling. A classic example is Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a reagent widely used for the N-terminal sequencing of proteins and the derivatization of amino acids and amines. thermofisher.com Non-fluorescent itself, Dansyl Chloride reacts with primary and secondary amines under alkaline conditions (typically pH 9-11) to yield intensely fluorescent sulfonamide adducts. biomol.comresearchgate.netnih.gov These derivatives exhibit large Stokes shifts (the difference between the excitation and emission maxima) and their fluorescence is often sensitive to the local environment, providing an additional layer of analytical information. thermofisher.com

By analogy, this compound serves as a potent fluorescent labeling agent. The methoxynaphthalene core acts as a robust fluorophore. When it reacts with a target analyte (e.g., a low molecular weight amine or phenol), it covalently attaches this fluorescent tag, enabling the sensitive detection of the previously non-fluorescent analyte. The reaction mechanism is similar to that of Dansyl Chloride, involving the nucleophilic attack of the amine or phenolate (B1203915) ion on the sulfonyl chloride group, displacing the chloride ion.

| Feature | This compound | Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) |

|---|---|---|

| Core Structure | Methoxynaphthalene | Dimethylaminonaphthalene |

| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Sulfonyl chloride (-SO₂Cl) |

| Target Analytes | Primary amines, secondary amines, phenols | Primary amines, secondary amines, phenols sdiarticle4.combiomol.com |

| Product | Fluorescent sulfonamide/sulfonate ester | Fluorescent sulfonamide thermofisher.comnih.gov |

| Detection Method | Fluorescence Spectroscopy, HPLC-Fluorescence | Fluorescence Spectroscopy, HPLC-Fluorescence |

Chromatographic and Spectrometric Analysis of Derivatized Analytes

The derivatives formed from the reaction with this compound are well-suited for analysis by modern separation techniques. The introduction of the relatively nonpolar naphthalene group typically increases the hydrophobicity of the analyte, making the derivative ideal for separation by reversed-phase HPLC (RP-HPLC). nih.govjascoinc.com

In HPLC analysis , the derivatized analytes can be separated on a C18 or similar reversed-phase column with a mobile phase commonly consisting of an acetonitrile/water or methanol/water gradient. nih.gov Detection is achieved using a fluorescence detector set to the optimal excitation and emission wavelengths of the methoxynaphthalene fluorophore. This setup provides excellent sensitivity, often allowing for detection at the femtomole (fmol) level. nih.gov For example, a study using a different substituted sulfonyl chloride for phenol (B47542) analysis achieved detection limits of 10-17 fmol per injection. nih.gov

In LC-MS analysis , derivatization serves a dual purpose. Not only does it improve chromatographic separation, but it can also enhance ionization efficiency in the mass spectrometer source (e.g., electrospray ionization - ESI). Reagents with high proton affinity can significantly improve the sensitivity of LC-MS/MS methods. sigmaaldrich.com The naphthalene sulfonyl moiety can facilitate protonation, leading to a stronger signal for the derivatized analyte. This allows for both sensitive quantification and structural confirmation through the analysis of fragmentation patterns in the mass spectrometer. nih.gov

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, C8) | Separates based on hydrophobicity; suitable for the nonpolar naphthalene moiety. nih.govjascoinc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | Provides good separation of derivatives with varying polarities. nih.gov |

| Detector | Fluorescence Detector (FLD) | Offers high sensitivity and selectivity for the fluorescently tagged analytes. nih.gov |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

Chiral Derivatization Strategies for Enantioseparation

The separation of enantiomers is a critical task in pharmaceutical and biological analysis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. A common strategy for enantioseparation via chromatography is the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with a racemic mixture of an analyte to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physicochemical properties and can therefore be separated on a standard, achiral HPLC column. wikipedia.orgresearchgate.net

While this compound is an achiral molecule, it can be utilized within the context of chiral analysis in several ways:

Derivatization prior to Chiral Stationary Phase (CSP) Chromatography: A racemic analyte can be derivatized with this compound to improve its detectability and chromatographic properties. The resulting mixture of derivatized enantiomers can then be separated on a chiral stationary phase (CSP) column. The fluorescent tag allows for highly sensitive detection of the separated enantiomers.

Formation of Diastereomers: If the target analyte is, for example, a racemic amine, it can be reacted with an enantiomerically pure chiral acid to form diastereomeric salts. These salts can then be derivatized with this compound for enhanced detection during their separation on an achiral column.

The fundamental principle relies on creating diastereomeric pairs that are separable using conventional chromatography. The choice of the chiral auxiliary or the chiral stationary phase is crucial for achieving successful enantioseparation. acs.org The high reactivity and fluorescent properties of reagents like this compound make them valuable tools for the sensitive detection required in the analysis of often trace-level enantiomers. nih.gov

Applications of 7 Methoxynaphthalene 1 Sulfonyl Chloride in Organic Synthesis

Construction of Complex Organosulfur Architectures

The sulfonyl chloride moiety is a versatile functional group that readily participates in reactions with a variety of nucleophiles, enabling the synthesis of several classes of organosulfur compounds. britannica.com 7-Methoxynaphthalene-1-sulfonyl chloride is employed to introduce the 7-methoxynaphthylsulfonyl group into molecules, forming key S-N and S-O bonds that are central to many synthetic strategies.

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely used method for the formation of sulfonamides. researchgate.netekb.eg this compound reacts predictably with various amines in the presence of a base (such as triethylamine (B128534) or pyridine) to yield the corresponding N-substituted 7-methoxynaphthalene-1-sulfonamides. ucl.ac.uk This reaction is highly efficient and accommodates a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org

The resulting sulfonamides are not only stable final products but also serve as crucial intermediates in more complex synthetic routes. The sulfonamide linkage is a key structural feature in many biologically active compounds and can act as a bioisostere for amide bonds, offering improved metabolic stability. nih.gov

Table 1: Synthesis of Various Sulfonamides

| Amine Type | Substrate Example | Product Class |

|---|---|---|

| Primary Aliphatic Amine | R-NH₂ | 7-MeO-Naph-SO₂-NH-R |

| Secondary Aliphatic Amine | R₂NH | 7-MeO-Naph-SO₂-NR₂ |

| Primary Aromatic Amine | Ar-NH₂ | 7-MeO-Naph-SO₂-NH-Ar |

| Secondary Aromatic Amine | Ar(R)NH | 7-MeO-Naph-SO₂-N(R)Ar |

This table illustrates the general reaction products when this compound is reacted with different classes of amines.

Beyond sulfonamides, this compound is a precursor for other important organosulfur compounds like sulfones and thiosulfonates.

Sulfones: The synthesis of sulfones from sulfonyl chlorides is typically achieved through a two-step process. First, the sulfonyl chloride is reduced to the corresponding sodium sulfinate salt (sodium 7-methoxynaphthalene-1-sulfinate). nih.gov This reduction can be accomplished using reagents like sodium sulfite. nih.gov The resulting sulfinate salt is a potent nucleophile that can then be reacted with an alkyl halide or other electrophile to form the desired sulfone (C-SO₂-C bond). This method allows for the modular construction of unsymmetrical sulfones.

Thiosulfonates: Thiosulfonates, which contain a sulfur-sulfur bond (S-SO₂), can be synthesized from this compound by reaction with a thiol (R-SH) in the presence of a base. uantwerpen.be Alternatively, they can be formed via the coupling of the corresponding sodium sulfinate with thiols or disulfides, often mediated by a catalyst. organic-chemistry.org Thiosulfonates are valuable reagents in their own right, acting as electrophilic sulfenylating agents. uantwerpen.be

Sulfonate esters are another major class of compounds readily accessible from this compound. The standard method involves the reaction of the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. eurjchem.com This reaction, often referred to as sulfonylation, converts the hydroxyl group into a sulfonate ester.

This transformation is significant for two primary reasons. First, the resulting 7-methoxynaphthalene-1-sulfonate esters are often stable, isolable compounds with distinct chemical properties. mdpi.com Second, the sulfonate group is an excellent leaving group, far superior to the original hydroxyl group. This makes sulfonate esters valuable intermediates in nucleophilic substitution and elimination reactions. chem-station.com

Table 2: Synthesis of Sulfonate Esters

| Hydroxyl Source | Substrate Example | Product Class |

|---|---|---|

| Primary Alcohol | R-CH₂-OH | 7-MeO-Naph-SO₂-O-CH₂-R |

| Secondary Alcohol | R₂CH-OH | 7-MeO-Naph-SO₂-O-CHR₂ |

This table shows the expected sulfonate ester products from the reaction of this compound with various hydroxyl-containing compounds.

Role as a Protecting Group in Multistep Synthetic Sequences

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The 7-methoxynaphthylsulfonyl group, introduced via this compound, can serve as a robust protecting group, particularly for primary and secondary amines.

When an amine is converted to a 7-methoxynaphthalene-1-sulfonamide, its nucleophilicity and basicity are significantly reduced. chem-station.com This is due to the strong electron-withdrawing nature of the sulfonyl group. The resulting sulfonamide is exceptionally stable and can withstand a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidative and reductive reagents. orgsyn.org

The installation of the protecting group is straightforward, following the standard sulfonamide synthesis protocol. orgsyn.org However, the high stability of sulfonamides means that their removal (deprotection) often requires harsh conditions, such as treatment with sodium amalgam or other potent reducing agents. This stability can be an advantage when a highly resilient protecting group is needed for a long and complex synthetic sequence.

Development of Biologically Relevant Scaffolds and Precursors

This compound and the functional groups derived from it are instrumental in the synthesis of complex molecules with significant biological activity. The naphthalene (B1677914) core is a common scaffold in medicinal chemistry, and the ability to functionalize it via the sulfonyl chloride handle provides a route to novel therapeutic agents.

A key application of related sulfonyl chlorides is found in the synthesis of precursors to agomelatine (B1665654) and its analogues. google.com Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a melatonergic agonist and a 5-HT₂C antagonist used as an antidepressant. google.comresearchgate.net

In synthetic routes leading to agomelatine intermediates, a crucial step often involves the conversion of a hydroxyl group on a naphthalene ring into a good leaving group to facilitate subsequent reactions. google.com While specific patents may name common reagents like tosyl chloride or mesyl chloride for this transformation, this compound is a member of the same functional class and can be used to achieve the same outcome: the formation of a sulfonate ester. google.comjustia.com This sulfonate ester can then be displaced by a nucleophile or removed in a deoxygenation reaction to build the final carbon skeleton of the target molecule. google.com The use of this reagent allows for the modification of the naphthalene core, providing a pathway to novel agomelatine analogues with potentially different pharmacological profiles.

Synthesis of Naphthalene-N-sulfonyl-D-glutamic Acid Derivatives as Enzyme Inhibitors (e.g., MurD Inhibitors)

A significant application of naphthalene sulfonyl chlorides, including analogs of this compound, is in the development of novel antibacterial agents targeting essential bacterial enzymes. One such target is the UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. acs.orgnih.gov Inhibition of MurD disrupts this pathway, leading to bacterial cell lysis and death.

Researchers have designed and synthesized a series of N-substituted D-glutamic acid derivatives as potential inhibitors of MurD. acs.orgnih.gov The rationale for this approach is the high binding affinity of D-glutamic acid for the MurD active site. By attaching a substituted naphthalene-N-sulfonyl group to D-glutamic acid, it is possible to create transition-state analogue inhibitors that can effectively block the enzyme's function.

The synthesis typically involves the reaction of a substituted naphthalene-1-sulfonyl chloride with the amino group of D-glutamic acid under basic conditions. The resulting naphthalene-N-sulfonyl-D-glutamic acid derivatives have been evaluated for their inhibitory activity against MurD from E. coli. These studies have revealed that substitutions on the naphthalene ring play a critical role in determining the inhibitory potency.

The inhibitory activities of these compounds are often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a series of substituted naphthalene-N-sulfonyl-D-glutamic acid inhibitors, IC50 values have been reported to range from 80 to 600 μM. acs.orgnih.gov High-resolution crystal structures of MurD in complex with some of these novel inhibitors have provided detailed insights into their binding modes within the active site, paving the way for further structure-based drug design. acs.orgnih.gov

| Compound | Substitution on Naphthalene Ring | IC50 (µM) |

|---|---|---|

| Derivative 1 | - | ~600 |

| Derivative 2 | Varying Substituents | 80 - 600 |

Design and Synthesis of Other Pharmacologically Active Conjugates

The this compound scaffold is a versatile building block for the synthesis of a wide array of other pharmacologically active conjugates. The sulfonamide linkage, formed by reacting the sulfonyl chloride with a primary or secondary amine, is a key structural feature in numerous approved drugs and investigational compounds. researchgate.netnih.gov This functional group is known to impart favorable pharmacokinetic and pharmacodynamic properties.

The design of such conjugates often involves linking the 7-methoxynaphthalene-1-sulfonyl moiety to other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. For instance, sulfonamide derivatives bearing a naphthalene moiety have been synthesized and evaluated for their potential as anticancer agents. nih.gov Some of these compounds have demonstrated potent antiproliferative activity against human cancer cell lines, such as breast cancer (MCF-7) and non-small cell lung carcinoma (A549). nih.gov The mechanism of action for some of these conjugates has been identified as the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

The synthesis of these conjugates generally follows a straightforward procedure where this compound is reacted with a suitable amine-containing molecule in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. nih.gov

| Derivative Type | Target | Pharmacological Activity |

|---|---|---|

| N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide conjugate | Tubulin | Antiproliferative (Anticancer) |

| Naphthalene-N-sulfonyl-D-glutamic acid | MurD Ligase | Antibacterial |

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all the starting materials. mdpi.combeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comnih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer an elegant and efficient route to complex molecular architectures.

While specific examples of this compound being directly employed in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, the reactivity of the sulfonyl chloride group suggests its potential for integration into novel MCRs and cascade processes.

For instance, a sulfonyl chloride can act as an electrophilic partner in a reaction sequence. It is conceivable to design an MCR where this compound reacts with a bifunctional molecule containing both an amine and another reactive group. The initial sulfonamide formation could be followed by an intramolecular cyclization or another bond-forming event, leading to a complex heterocyclic structure in a single pot.

In the context of cascade reactions, the sulfonamide linkage formed from this compound can serve as a directing or activating group to facilitate subsequent transformations within the molecule. For example, a strategically placed sulfonamide could influence the stereochemical outcome of a subsequent reaction or participate in a cyclization cascade.

The development of novel MCRs and cascade reactions involving this compound would be a valuable contribution to synthetic methodology, providing rapid access to new chemical entities with the potential for interesting pharmacological properties. This remains an area with significant potential for future research and development in organic synthesis and medicinal chemistry.

Advanced Catalytic Strategies in the Chemistry of 7 Methoxynaphthalene 1 Sulfonyl Chloride

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful tools for forging new chemical bonds with high efficiency and selectivity. For a substrate like 7-Methoxynaphthalene-1-sulfonyl chloride, catalysts based on palladium, copper, and iron have been instrumental in developing novel synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene (B1677914) Derivatives

Palladium catalysis is a dominant force in C-C bond formation. Arylsulfonyl chlorides, including naphthalene derivatives, have been successfully employed as coupling partners in various palladium-catalyzed reactions, often proceeding via a desulfinative pathway where sulfur dioxide is extruded. nih.govacs.orgconcordia.ca These reactions provide an alternative to more traditional cross-couplings involving organohalides.

One of the most significant applications is the Suzuki-Miyaura cross-coupling, where arylsulfonyl chlorides react with boronic acids. amazonaws.com For a compound like this compound, this reaction would forge a new carbon-carbon bond at the 1-position of the naphthalene core, yielding substituted 7-methoxynaphthalene derivatives. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the S-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination.

Similarly, the Stille cross-coupling utilizes organostannanes as coupling partners. researchgate.net Arenesulfonyl chlorides have been shown to be more reactive than the corresponding aryl chlorides and bromides in these reactions, highlighting their utility. researchgate.net This method allows for the introduction of a wide range of aryl, heteroaryl, and alkenyl groups onto the naphthalene scaffold.

The Mizoroki-Heck reaction, which typically involves the coupling of an organic halide with an alkene, can also be adapted for sulfonyl chlorides. lookchem.com This desulfinative Mizoroki-Heck reaction provides a pathway to vinylated naphthalene derivatives, which are valuable intermediates in organic synthesis.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Feature |

| Suzuki-Miyaura | Boronic Acids | Pd₂(dba)₃ / Ligand, Base | Forms C(sp²)-C(sp²) bonds |

| Stille | Organostannanes | Pd₂(dba)₃ / Ligand, Cu(I) salt | Tolerates various functional groups |

| Mizoroki-Heck | Alkenes | Pd(OAc)₂ or PdCl₂ | Forms vinylated arenes |

Copper-Catalyzed Processes

Copper catalysis, known for its cost-effectiveness and unique reactivity, provides complementary strategies for the functionalization of this compound. Copper-catalyzed reactions often involve radical intermediates or organocopper species, leading to a diverse array of products.

One prominent application is the sulfonylation of various substrates. For instance, copper catalysts can mediate the direct C-H sulfonylation of heterocycles like indolines and aminoquinolines using arylsulfonyl chlorides. acs.orgrsc.org This approach allows for the regioselective installation of the 7-methoxynaphthalene-1-sulfonyl group onto other aromatic systems. Copper-catalyzed Heck-type couplings of sulfonyl chlorides with olefins have also been developed to produce vinyl sulfones. researchgate.net

Furthermore, copper catalysts facilitate cascade reactions, such as the sulfonylation/cyclization of alkynes or dienes with sulfonyl chlorides, to construct complex heterocyclic scaffolds in a single step. rsc.orgrsc.org These transformations often proceed through a radical mechanism initiated by the copper catalyst. Reductive cross-coupling reactions are also possible; for example, arylsulfonyl chlorides can be coupled with H-phosphonates using a copper catalyst to form S-aryl phosphorothioates. nih.gov

| Reaction Type | Substrate | Catalyst (Typical) | Product Type |

| C-H Sulfonylation | Indolines, Aminoquinolines | Cu(OAc)₂ or CuI | Aryl-heteroaryl sulfones |

| Heck-Type Coupling | Olefins | Copper Salt | Vinyl sulfones |

| Sulfonylation/Cyclization | Alkynes, 1,5-Dienes | Cu(I) Halide | Sulfonylated heterocycles |

| Reductive Coupling | H-phosphonates | Copper Salt | S-Aryl phosphorothioates |

Iron-Catalyzed Reactions

Iron, being an earth-abundant and environmentally benign metal, has gained significant attention as a catalyst for sustainable chemical transformations. Iron-catalyzed reactions involving sulfonyl chlorides often proceed via radical pathways and offer a green alternative to processes that use more precious metals.

A key transformation is the iron-catalyzed desulfinylative cross-coupling reaction between sulfonyl chlorides and Grignard reagents. core.ac.ukresearchgate.net This method allows for the formation of a C-C bond by coupling the aryl group of the sulfonyl chloride (e.g., the 7-methoxynaphthalene moiety) with the alkyl or aryl group from the Grignard reagent. These reactions are notable for not requiring expensive or toxic ligands. core.ac.uk The proposed mechanism suggests the formation of low-valent iron species that behave similarly to Pd(0) catalysts. core.ac.uk

Iron can also catalyze C-S bond formation. For instance, synergistic photoredox and iron catalysis has been used for the 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides. While not a direct functionalization of the sulfonyl chloride's aryl group, this demonstrates the utility of iron in activating the sulfonyl chloride for addition reactions.

Photoredox Catalysis and Light-Driven Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical species under exceptionally mild conditions. This approach is particularly well-suited for activating robust functional groups like sulfonyl chlorides.

Radical Generation and Functionalization Strategies

Under visible light irradiation and in the presence of a suitable photocatalyst (often based on iridium or ruthenium), arylsulfonyl chlorides can be reduced via a single-electron transfer (SET) process. This reduction leads to the cleavage of the sulfur-chlorine bond, generating an aryl sulfonyl radical. rsc.org This method avoids the need for stoichiometric oxidants or reductants. rsc.org

The generated 7-methoxynaphthalene-1-sulfonyl radical is a versatile intermediate that can engage in a variety of functionalization reactions. A primary application is its addition to electron-deficient olefins, such as acrylates or vinyl ketones, in a process known as hydrosulfonylation. rsc.orgsemanticscholar.org This reaction forms a new carbon-sulfur bond and introduces the sulfonyl moiety into an aliphatic chain. organic-chemistry.orgnih.govresearchgate.netfao.org These transformations are valued for their high functional group tolerance and operational simplicity. rsc.org The radical nature of these reactions also enables complex cascade processes, such as the spirocyclization of bicyclo[1.1.0]butane sulfonamides, to access unique molecular architectures. acs.org

The generation of aryl radicals from aryl sulfonium (B1226848) salts, which can be accessed from arenes, has also been accomplished using photoredox catalysis, enabling a variety of cross-coupling reactions. nih.gov This highlights the broad potential of light-driven radical generation in aromatic chemistry.

Electron-Donor-Acceptor (EDA) Complex Mediated Reactions

An emerging and powerful strategy in photochemistry involves the formation of an Electron-Donor-Acceptor (EDA) complex between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). beilstein-journals.org Arylsulfonyl chlorides, due to their electron-deficient nature, can serve as effective acceptors in these complexes. researchgate.net

Upon irradiation with visible light, the EDA complex absorbs energy and undergoes an electron transfer from the donor to the acceptor (the sulfonyl chloride). This process generates a sulfonyl radical and the radical cation of the donor, all without the need for an external photocatalyst. beilstein-journals.org This approach is highly attractive from a green chemistry perspective, as it often uses light as the sole external energy source. nih.gov

This strategy has been employed for various transformations. For example, the interaction between sulfonyl chlorides and donors like naphthalen-2-ols can form a "boosted" EDA complex, facilitating the sulfonylation of boronic acids under visible light. nih.gov Other systems have used selenonium salts and sodium sulfinates to generate aryl and sulfonyl radicals through EDA complex activation for the synthesis of sulfones. rsc.org The formation of EDA complexes in water has also been shown to enable unique photochemical cross-coupling reactions. uni-regensburg.de The key advantage is the ability to initiate radical chemistry under mild, often metal-free conditions, expanding the toolkit for functionalizing molecules like this compound. rsc.org

Electrochemical Synthesis and Functionalization Approaches

Electrochemical methods are emerging as powerful tools in organic synthesis, offering sustainable and controlled routes for the formation and modification of complex molecules. In the context of this compound, while specific electrochemical protocols for its direct synthesis are not yet widely documented, the principles from related electrochemical transformations offer significant potential. These approaches can provide alternatives to traditional methods that often require harsh oxidants or catalysts.

Generally, the electrochemical synthesis of sulfonyl chlorides can be approached through the oxidation of corresponding thiols or sulfinates. This process involves the anodic oxidation of a sulfur-containing precursor in the presence of a chloride source. The electrode material and potential can be precisely controlled to achieve high selectivity and yield, often under mild, ambient temperature conditions, minimizing byproduct formation. For a molecule like 7-methoxynaphthalene-1-thiol, an electrochemical approach would involve its oxidation at an anode in a suitable electrolyte containing a chloride salt, generating the sulfonyl chloride directly. This avoids the need for stoichiometric chemical oxidants, which are often hazardous and generate significant waste.

Electrochemical methods are also highly valuable for the late-stage functionalization of molecules. nih.gov These techniques allow for the direct installation of functional groups onto a pre-existing molecular scaffold, which can dramatically shorten synthetic sequences. nih.gov For instance, electro-oxidative C–H/N–H cross-coupling represents a straightforward method for introducing nitrogen functionalities into aromatic compounds without the need for transition metals or external oxidants. nih.gov While direct electrochemical C-H sulfonylation of 7-methoxynaphthalene is a complex challenge, related electrochemical approaches for creating sulfonylated compounds have been developed. For example, the synthesis of sulfonyl fluorides from sulfonyl hydrazides has been successfully achieved electrochemically, where an electrolyte like n-Bu4NI acts as both a charge carrier and a redox catalyst to generate the key sulfonyl radical species. rsc.org Such strategies highlight the potential for developing novel electrochemical routes for sulfonyl chloride synthesis from different precursors.

The advantages of using electrochemistry in this context include:

Reduced Reagent Use: Electrons replace stoichiometric chemical oxidants, leading to a higher atom economy and less waste.

Mild Conditions: Reactions can often be performed at room temperature and pressure, preserving sensitive functional groups.

High Selectivity: The electrode potential can be fine-tuned to target specific electrochemical transformations, improving selectivity.

Scalability: Modern electrochemical reactors, including microchannel designs, allow for safe and efficient scaling of reactions. google.com

Table 1: Potential Electrochemical Approaches for this compound

| Approach | Precursor | General Principle | Potential Advantages |

| Direct Synthesis | 7-Methoxynaphthalene-1-thiol | Anodic oxidation in the presence of a chloride source to form the S-Cl bond. | Avoids harsh chemical oxidants; mild conditions. |

| Functionalization | 7-Methoxynaphthalene | Direct electrochemical C-H sulfonylation. | Atom-economical; direct installation of the sulfonyl group. |

| Precursor Conversion | 7-Methoxynaphthalene-1-sulfonyl hydrazide | Anodic oxidation to generate a sulfonyl radical intermediate, followed by trapping with a chloride source. | Utilizes principles from known electrochemical sulfonyl fluoride (B91410) synthesis. rsc.org |

Sustainable and Green Chemistry Considerations in Sulfonylation Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional sulfonylation methods, particularly for aromatic compounds, often fall short of these ideals. For example, the direct chlorosulfonation of arenes with agents like chlorosulfonic acid (ClSO₃H) is effective but involves using a reagent that is highly corrosive, hazardous, and moisture-sensitive. rsc.org Similarly, Friedel-Crafts sulfonylation reactions have historically relied on stoichiometric amounts of moisture-sensitive and hazardous Lewis acids like AlCl₃, which generate significant corrosive waste streams. researchgate.net

In response, a number of advanced, more sustainable strategies have been developed for the synthesis of sulfonyl chlorides and related compounds. These green approaches focus on alternative reagents, catalysts, and reaction media.

Key Green Strategies in Sulfonylation:

Aqueous and Sustainable Solvent Systems: Water is an ideal green solvent, and methods have been developed to conduct sulfonylation in aqueous media. The oxyhalogenation of thiols and disulfides using Oxone (a potassium peroxymonosulfate (B1194676) salt) and a potassium halide (KCl or KBr) in water provides a rapid and efficient route to sulfonyl chlorides and bromides at room temperature. rsc.org Other sustainable solvents, such as ethanol, glycerol, and deep eutectic solvents (DES), have also been employed for the synthesis of sulfonamides via the in situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate (NaDCC). researchgate.net

Metal-Free Catalysis: To circumvent the issues associated with metal-based catalysts, metal-free approaches have been explored. An environmentally benign synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a source for the catalytic nitrogen oxides (NO/NO₂) and oxygen as the terminal oxidant. rsc.org This method significantly reduces the use of solvents during isolation and purification. rsc.org

Heterogeneous and Reusable Catalysts: Replacing homogeneous Lewis acids in Friedel-Crafts sulfonylation with solid acid catalysts is a major advancement. researchgate.net Materials like Fe³⁺-montmorillonite and zeolite beta have been shown to effectively catalyze the reaction, offering higher selectivity and the significant advantage of being easily separable and reusable. researchgate.net Lanthanide triflates have also been investigated as more sustainable catalysts for these reactions, particularly under microwave irradiation, which can shorten reaction times. researchgate.net

These green chemistry approaches not only mitigate the environmental and safety risks associated with traditional sulfonylation but also often lead to improved efficiency and simplified purification procedures.

Table 2: Comparison of Traditional vs. Green Sulfonylation Strategies

| Feature | Traditional Methods | Green/Sustainable Methods | Source(s) |

| Reagents | Chlorosulfonic acid, SO₂Cl₂, PCl₅ | N-chlorosuccinimide (NCS), Oxone, NaDCC, O₂ | rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net |

| Catalysts | Stoichiometric AlCl₃, FeCl₃ | Catalytic solid acids (Fe³⁺-montmorillonite, zeolites), metal-free systems (NH₄NO₃) | rsc.orgresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, glycerol, deep eutectic solvents (DES) | rsc.orgresearchgate.net |

| Byproducts | Large amounts of corrosive acid waste, metal salts | Recyclable succinimide, water, N₂ | organic-chemistry.orgresearchgate.net |

| Conditions | Often harsh, may require heating | Often mild, room temperature | organic-chemistry.orgrsc.orgresearchgate.net |

| Overall Safety | Use of highly hazardous and corrosive materials | Reduced use of hazardous substances, safer handling | rsc.orgresearchgate.netorganic-chemistry.org |

Structure Activity Relationship Sar Studies of Compounds Derived from the 7 Methoxynaphthalene 1 Sulfonyl Scaffold

Systematic Modification of the Naphthalene (B1677914) Sulfonyl Moiety in Derived Molecules

The journey from a hit compound to a clinical candidate often involves meticulous modification of the initial scaffold to enhance potency, selectivity, and pharmacokinetic properties. In the context of the 7-methoxynaphthalene-1-sulfonyl core, systematic alterations have been a key strategy to understand its interaction with biological targets.

The naphthalene ring itself also presents opportunities for systematic modification, although this is often a more synthetically challenging endeavor. Alterations to the methoxy (B1213986) group at the 7-position, such as demethylation to the corresponding naphthol or conversion to other alkoxy groups, can probe the importance of this feature for target engagement. Similarly, the introduction of additional substituents on the naphthalene core can be explored to optimize interactions with the target protein.

Impact of Substituents on Derived Compound Activity (e.g., enzyme inhibition, receptor agonism)

The biological activity of derivatives of the 7-methoxynaphthalene-1-sulfonyl scaffold is profoundly influenced by the nature and position of various substituents. These modifications can dramatically alter a compound's ability to inhibit an enzyme or modulate the activity of a receptor.

The electronic nature of the substituents is another crucial factor. Electron-donating groups, such as methoxy or alkyl groups, can increase the electron density of the sulfonamide, potentially enhancing its interaction with electron-deficient regions of a target. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density and may be favorable for interactions with electron-rich pockets. The interplay of these electronic effects can fine-tune the binding affinity of the inhibitor.

The following interactive table provides hypothetical examples of how different substituents on a generic 7-methoxynaphthalene-1-sulfonamide scaffold might influence its inhibitory activity against a target enzyme.

| Substituent (R) | IC50 (nM) | Notes |

| Methyl | 500 | Small alkyl group, moderate activity. |

| Phenyl | 250 | Aromatic ring may engage in pi-stacking interactions. |

| 4-Fluorophenyl | 100 | Electron-withdrawing fluorine may enhance binding. |

| 3-Aminophenyl | 50 | Amino group can form additional hydrogen bonds. |

| Pyridin-4-yl | 25 | Nitrogen in pyridine (B92270) ring acts as a key hydrogen bond acceptor. |

For receptor agonism or antagonism, the principles are similar but the specific interactions will be dictated by the architecture of the receptor's binding site. The 7-methoxynaphthalene core can serve as a scaffold to position key pharmacophoric elements. For example, in designing receptor agonists, a substituent might be chosen to mimic the binding of the endogenous ligand. The length and flexibility of a linker between the naphthalene core and a terminal functional group can be systematically varied to optimize the interaction with the receptor and elicit the desired biological response.

Rational Design Principles for Novel Derivative Synthesis Based on SAR Insights

The culmination of systematic modification and the analysis of the resulting SAR data is the formulation of rational design principles. These principles provide a roadmap for the synthesis of new derivatives with improved properties.

A primary principle that often emerges is the importance of specific pharmacophoric features. For example, SAR studies might reveal that a hydrogen bond donor at a particular position and a hydrophobic group of a certain size are essential for high-affinity binding. This knowledge allows medicinal chemists to focus on synthesizing new molecules that incorporate these key features while exploring other regions of the molecule for further optimization.

Computational modeling and structure-based drug design have become indispensable tools in this process. X-ray crystal structures of target proteins in complex with inhibitors from the 7-methoxynaphthalene-1-sulfonyl series can provide a detailed picture of the binding interactions. This structural information can explain the observed SAR and guide the design of new compounds that make more optimal contacts with the target. For instance, if a crystal structure reveals an unoccupied hydrophobic pocket near the 7-methoxy group, a rational design approach would involve synthesizing derivatives with hydrophobic extensions at this position to fill the pocket and increase binding affinity.

Another key design principle involves optimizing the physicochemical properties of the derivatives to improve their drug-like characteristics. SAR data can be correlated with properties such as solubility, membrane permeability, and metabolic stability. For example, if a series of highly potent compounds suffers from poor solubility, rational design would focus on introducing polar functional groups or modifying existing substituents to enhance aqueous solubility without compromising biological activity.

Emerging Research Avenues and Future Outlook

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant frontier for the production of aryl sulfonyl chlorides, including 7-Methoxynaphthalene-1-sulfonyl chloride. mdpi.com Flow chemistry offers substantial improvements in safety, consistency, and spacetime yield, particularly for reactions involving hazardous reagents like chlorosulfonic acid. mdpi.com

Continuous Stirred-Tank Reactors (CSTRs) are being employed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, mixing, and residence time, which is crucial for minimizing the formation of impurities like the corresponding sulfonic acid. mdpi.com Automated systems, incorporating real-time monitoring and feedback controllers, enhance process reliability and consistency, paving the way for scalable and efficient manufacturing. mdpi.commdpi.com The development of a continuous flow, metal-free protocol for sulfonyl chloride synthesis further highlights the move towards more efficient and controlled production methods. researchgate.net While batch processes are limited by slow additions and exothermic quenching steps, continuous flow systems can overcome these limitations, significantly reducing production time and improving yield. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety through better temperature control and smaller reaction volumes. researchgate.net |

| Efficiency | Limited by slow addition rates and lengthy work-up procedures. mdpi.com | Increased spacetime yield and throughput. mdpi.com |

| Consistency | Potential for batch-to-batch variability. | High consistency and reliability through automated process control. mdpi.com |

| Scalability | Scale-up can be challenging and introduce new safety concerns. google.com | More straightforward and safer scale-up. mdpi.com |

Computational Design for Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an invaluable tool for predicting the reactivity and designing novel applications for compounds like this compound. researchgate.net DFT calculations can elucidate molecular structures, reactivity descriptors, and noncovalent interactions, providing insights that guide experimental work. researchgate.netnih.gov

For instance, molecular modeling and docking studies are used to predict the affinity and orientation of naphthalene-based compounds within the active sites of biological targets, such as enzymes implicated in cancer. researchgate.net By calculating local and global reactivity descriptors, researchers can predict how molecules like this compound and its derivatives will interact with biological systems. researchgate.net Hirshfeld surface analysis is another powerful computational method used to explore interatomic contacts in crystal structures, revealing the nature of interactions involving the sulfonyl chloride group. nih.gov These computational approaches can accelerate the discovery of new derivatives with enhanced biological activity or novel material properties.

Table 2: Applications of Computational Methods in Sulfonyl Chloride Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Molecular structure determination and reactivity prediction. researchgate.net | Understanding of electronic properties, reaction mechanisms, and potential for anticorrosion properties. researchgate.net |

| Molecular Docking | Predicting binding affinity and orientation in biological targets. researchgate.net | Guiding the design of derivatives with specific biological activities, such as enzyme inhibition. researchgate.net |

| Hirshfeld Surface Analysis | Exploring and quantifying intermolecular interactions in crystal structures. nih.gov | Detailed understanding of noncovalent interactions involving the sulfonyl chloride moiety, influencing crystal packing and material properties. nih.gov |

Green Chemistry and Industrial Scale-Up Considerations for Manufacturing

The principles of green chemistry are increasingly influencing the synthesis of sulfonyl chlorides, aiming to reduce environmental impact and enhance sustainability. uniroma1.it Key goals include minimizing hazardous waste, using environmentally benign solvents, and improving atom economy. uniroma1.itacs.org One promising green approach is the use of water as a solvent for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides, which avoids volatile organic solvents. rsc.org

For industrial-scale manufacturing, several challenges must be addressed. The synthesis of related compounds has highlighted difficulties in transitioning from laboratory to industrial-scale production. google.com Continuous flow processing is a key strategy for overcoming these hurdles, as it mitigates the hazards associated with highly exothermic reactions and the handling of corrosive reagents. mdpi.comresearchgate.net The use of alternative reagents and catalytic systems is also being explored to create more sustainable and economically viable manufacturing processes. acs.org For example, microwave-assisted synthesis represents an effective heating method that can shorten reaction times and increase yields, aligning with green chemistry principles. acs.org

Expanding the Scope of Derivatization and Advanced Analytical Applications

This compound holds significant potential as a derivatizing agent for advanced analytical applications. Sulfonyl chlorides are widely used to convert analytes like amines and alcohols into derivatives with improved properties for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nbinno.com This derivatization enhances volatility, thermal stability, and chromatographic behavior, enabling the detection and quantification of compounds at trace levels. nbinno.com

The naphthalene (B1677914) moiety in this compound can introduce a fluorescent tag, making it a potentially powerful reagent for highly sensitive detection methods. A novel derivatization reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been successfully used to improve the mass spectrometric response of phenolic compounds in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov Similarly, this compound could be employed to create derivatives of various analytes, such as biomarkers or environmental contaminants, that are more amenable to sensitive detection by advanced analytical techniques. nih.govrsc.org This expands its utility beyond synthesis into the realm of diagnostics and environmental monitoring.

Q & A

Q. Which reaction conditions optimize sulfonamide derivative synthesis from this compound?

- Methodological Answer : React with primary/secondary amines in anhydrous dichloromethane or THF at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts. Monitor by TLC (eluent: hexane/ethyl acetate) and purify via recrystallization or flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products